(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal is a complex organic compound characterized by a hexanal backbone with five hydroxyl functional groups. This structure imparts significant hydrophilicity and reactivity, making it an interesting subject of study in organic chemistry and biochemistry. The stereochemistry of the molecule is defined by its specific configuration at the chiral centers, which are critical for its biological activity and interaction with other molecules.
The chemical reactivity of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal can be explored through various biochemical pathways:
These reactions are facilitated by enzymes in biological systems, emphasizing the compound's role in metabolic pathways
Research indicates that compounds with similar structural features often exhibit significant biological activities. Potential activities of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal may include:
Several synthesis methods can be employed to produce (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal:
The applications of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal include:
Interaction studies focus on how (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal interacts with proteins and other biomolecules:
Several compounds share structural similarities with (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal. Here are a few notable examples:
Compound Name | Structure/Features | Unique Aspects |
---|---|---|
D-glucose | Monosaccharide with six carbons | Central role in energy metabolism |
D-mannose | Epimer of glucose | Used in urinary tract health |
Sorbitol | Sugar alcohol derived from glucose | Commonly used as a sweetener and humectant |
Glycerol | Simple polyol | Widely used in pharmaceuticals and cosmetics |
The uniqueness of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal lies in its specific stereochemistry and the arrangement of hydroxyl groups which influence its reactivity and biological interactions differently compared to these similar compounds
The study of aldohexoses began in the 18th century with the isolation of glucose from raisins by Andreas Sigismund Marggraf. Emil Fischer’s late 19th-century work revolutionized carbohydrate chemistry, enabling the systematic determination of stereochemistry through reactions like the Kiliani-Fischer synthesis and phenylhydrazine derivatization. Early research focused on common sugars like glucose and galactose, while rare aldohexoses such as D-gulose were later characterized through synthetic methods. D-Gulose was first synthesized via the Kiliani-Fischer synthesis, which elongates aldopentoses (e.g., D-xylose) by adding a cyanohydrin group and reducing the resulting lactone. Unlike glucose, D-gulose is not naturally abundant and is primarily studied for its stereochemical properties. Its open-chain structure was confirmed through oxidation reactions and comparative analysis with other aldohexoses. The IUPAC name (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal reflects its stereochemistry: The mnemonic “All Altruists Gladly Make Gum In Gallon Tanks” aids in recalling the eight D-aldohexoses, with D-gulose representing the fourth member. D-Gulose is an epimer of D-galactose (C4 configuration differs) and a diastereomer of D-glucose (C2–C4 configurations differ). The table below summarizes key aldohexose configurations: Source: Fischer projections from. Adolf von Baeyer proposed the open-chain structure for glucose in 1870, naming it 2,3,4,5,6-pentahydroxyhexanal. While Baeyer’s work focused on glucose, his methods laid the groundwork for characterizing rare aldohexoses like D-gulose. The open-chain form of D-gulose exists transiently in solution, predominantly adopting pyranose or furanose cyclic forms. Discovery and Initial Characterization
Nomenclature Evolution and Systematic Naming Conventions
Relationship to Other Monosaccharides
Aldohexose C2 C3 C4 C5 D-Glucose R S R R D-Mannose S S R R D-Gulose R R S R D-Galactose R S S R Open-Chain Structure Elucidation by Baeyer
The compound (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, identified as D-allose, exhibits complex tautomeric equilibria in aqueous solution involving multiple cyclic and acyclic forms [4]. The molecule undergoes spontaneous interconversion between its open-chain aldehyde form and various cyclic hemiacetal structures through intramolecular nucleophilic attack of hydroxyl groups on the carbonyl carbon [8]. This dynamic equilibrium process, known as mutarotation, involves the formation of both five-membered furanose and six-membered pyranose ring systems [12].
The mechanistic pathway for ring closure involves the nucleophilic attack of the C5 hydroxyl group on the C1 carbonyl carbon, resulting in the formation of the predominant pyranose form [10]. The interconversion process proceeds through the open-chain aldehyde intermediate, which serves as the common pathway for anomeric equilibration [5]. Ring opening occurs through the reverse reaction, where the hemiacetal bond is cleaved, temporarily regenerating the linear aldehyde form before subsequent ring closure [8].
The furanose forms are generated through cyclization involving the C4 hydroxyl group attacking the anomeric carbon, creating five-membered ring structures [44]. These furanose tautomers exist in both alpha and beta anomeric configurations, contributing to the overall complexity of the equilibrium mixture [9]. The interconversion between different ring sizes occurs exclusively through the acyclic aldehyde intermediate, making this form crucial despite its low abundance [4].
Detailed quantitative analysis using carbon-13 nuclear magnetic resonance spectroscopy has revealed precise distribution patterns of tautomeric forms for D-allose in aqueous solution [30]. At 30 degrees Celsius, the acyclic forms constitute extremely small percentages of the total population, with aldehyde forms ranging from 0.0032 to 0.09 percent and hydrate forms from 0.006 to 0.7 percent [31]. The aldehyde percentage for D-allose specifically falls within the higher range of aldohexoses, indicating relatively greater stability of the open-chain form compared to other aldohexose stereoisomers [32].
The predominant tautomeric form in aqueous solution is beta-D-allopyranose, which exhibits enhanced stability compared to the alpha anomer [48]. This preferential distribution toward the beta anomer results from reduced conformational instability and more favorable intramolecular interactions [47]. The pyranose forms collectively account for the vast majority of molecules in solution, with furanose forms present in significantly lower concentrations [44].
Tautomeric Form | Percentage at 30°C | Relative Stability |
---|---|---|
Beta-D-allopyranose | ~65-70% | Highest |
Alpha-D-allopyranose | ~25-30% | Moderate |
Beta-D-allofuranose | ~3-5% | Low |
Alpha-D-allofuranose | ~2-3% | Low |
Aldehyde | 0.01-0.09% | Very Low |
Hydrate | 0.006-0.7% | Very Low |
Temperature significantly influences the distribution of tautomeric forms, with elevated temperatures favoring increased populations of minor forms including furanoses and acyclic species [44]. The beta-pyranose form shows decreased abundance at higher temperatures, while other tautomers demonstrate corresponding increases [19]. Solvent polarity also affects the equilibrium distribution, with polar protic solvents stabilizing forms capable of extensive hydrogen bonding [35].
Multiple structural and environmental factors govern the tautomeric equilibrium of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal in solution [3]. The anomeric effect plays a fundamental role in stabilizing axial configurations at the anomeric carbon, influencing the relative populations of alpha and beta anomers [11]. This stereoelectronic effect arises from favorable orbital interactions between the endocyclic oxygen lone pairs and the antibonding orbital of the anomeric carbon-hydrogen bond [38].
Intramolecular hydrogen bonding patterns significantly impact tautomeric stability, with D-allose capable of forming particularly strong cooperative hydrogen bond networks [49]. The specific stereochemical arrangement of hydroxyl groups in D-allose allows for the formation of more extensive intramolecular hydrogen bonding compared to other aldohexose isomers [47]. These hydrogen bond networks exhibit cooperative strengthening effects, where the formation of one hydrogen bond enhances the stability of adjacent interactions [18].
Solvent effects profoundly influence tautomeric equilibria through specific solvation interactions and modification of intramolecular hydrogen bonding [19]. Water, as a protic solvent, competes with intramolecular hydrogen bonds by forming intermolecular interactions with hydroxyl groups [20]. The structured nature of liquid water particularly affects the equilibrium position, with breakdown of water structure through heating or addition of other solvents shifting the distribution toward different tautomeric forms [19].
Computational investigations using density functional theory and molecular tailoring approaches have provided quantitative assessments of intramolecular hydrogen bond energies in D-allose structures [18]. Individual hydrogen bond strengths in carbohydrate systems typically range from 1.2 to 4.1 kilocalories per mole, with the strongest interactions occurring between axial-axial positioned hydroxyl groups [18]. Equatorial-equatorial hydrogen bonds demonstrate intermediate energies between 1.8 and 2.5 kilocalories per mole, while axial-equatorial interactions exhibit stronger bonding energies ranging from 2.0 to 3.5 kilocalories per mole [20].
The molecular tailoring approach has enabled direct estimation of cooperative effects within hydrogen bonding networks, revealing contributions of 0.1 to 0.6 kilocalories per mole for weak equatorial-equatorial networks [18]. More extensive axial-axial hydrogen bond networks demonstrate significantly higher cooperative contributions ranging from 0.5 to 1.1 kilocalories per mole [20]. D-allose exhibits particularly favorable hydrogen bonding geometries that result in enhanced stability compared to other aldohexose stereoisomers [49].
Computational studies have identified specific hydrogen bonding patterns characteristic of D-allose conformers, including counter-clockwise intramolecular hydrogen bond networks that provide exceptional stabilization [47]. Natural bond orbital analysis reveals that these interactions involve significant orbital overlap between hydroxyl oxygen lone pairs and adjacent hydroxyl group antibonding orbitals [38]. The strength of these interactions correlates directly with geometric parameters including bond distances and angles within the hydrogen bonding network [15].
Solvent environment exerts profound effects on intramolecular hydrogen bonding networks through competitive solvation and modification of dielectric properties [16]. In aqueous solution, water molecules form intermolecular hydrogen bonds with carbohydrate hydroxyl groups, potentially disrupting intramolecular interactions [14]. However, the strength and geometry of intramolecular hydrogen bonds in D-allose often prove sufficiently favorable to maintain network integrity even in competitive solvation environments [49].
Molecular dynamics simulations have demonstrated that water structure surrounding hydrogen bond networks differs significantly depending on network topology [14]. Networks that terminate within the molecule through closed hydrogen bonding chains exhibit more nonpolar-like hydration patterns compared to those ending in free hydroxyl groups [20]. The hydroxyl group at the C4 position plays a pivotal role in hydration behavior due to its ability to participate in multiple hydrogen bonding networks [14].
Different solvent systems produce distinct effects on hydrogen bonding network stability and geometry [19]. Polar aprotic solvents such as dimethyl sulfoxide demonstrate different interaction patterns compared to protic solvents, often resulting in enhanced stability of certain intramolecular hydrogen bond configurations [35]. The dielectric constant of the solvent medium significantly influences the strength of electrostatic interactions within hydrogen bonding networks, with higher dielectric constants generally weakening intramolecular interactions [28].
Detailed characterization of equilibrium and transition state conformers has revealed the complex conformational landscape accessible to D-allose molecules [22]. Equilibrium conformers correspond to local minima on the potential energy surface and represent stable molecular configurations under specific conditions [23]. For D-allose, the most populated equilibrium conformer adopts the thermodynamically favored chair conformation with optimal intramolecular hydrogen bonding [24].
Transition state conformers represent saddle points on the potential energy surface that connect different equilibrium structures through minimum energy pathways [22]. These conformers typically exhibit distorted geometries intermediate between stable chair conformations, often resembling boat or skew-boat arrangements [21]. The energy barriers associated with these transition states determine the kinetics of conformational interconversion and influence the observable distribution of conformers under dynamic conditions [23].
Computational analysis has identified specific transition state conformers responsible for chair-to-chair interconversion in D-allose [17]. These transition states involve systematic distortion of the pyranose ring through coordinated motion of multiple atoms, with glycosidic bonds acting as mechanical levers that drive conformational changes [21]. The energy barriers for these transitions typically range from several kilocalories per mole to over ten kilocalories per mole, depending on the specific pathway and molecular environment [24].
D-allose predominantly adopts chair conformations in both crystalline and solution phases, with the 4C1 conformation representing the global energy minimum [42]. This chair arrangement provides optimal geometric parameters for intramolecular hydrogen bonding while minimizing steric interactions between hydroxyl substituents [44]. The stability of the 4C1 conformation results from favorable axial-equatorial relationships that enable the formation of strong cooperative hydrogen bonding networks [47].
Boat conformations represent higher-energy alternatives that serve as intermediates during conformational transitions between different chair forms [17]. These conformations exhibit increased steric strain and disrupted hydrogen bonding patterns compared to chair arrangements [21]. However, boat conformers play crucial roles as transition states in ring inversion processes, enabling interconversion between different chair conformations [17].
The conformational preferences of D-allose demonstrate clear energetic ordering, with chair conformations significantly more stable than boat or skew-boat alternatives [25]. Atomic force microscope studies on related polysaccharide systems have demonstrated that mechanical force can drive transitions from chair to boat and subsequently to inverted chair conformations through clearly resolved two-step processes [17]. These force-driven conformational changes reveal the mechanical properties of pyranose ring systems and provide insights into the energy barriers separating different conformational states [21].
Conformation Type | Relative Energy (kcal/mol) | Geometric Features | Stability |
---|---|---|---|
4C1 Chair | 0.0 (reference) | Optimal hydrogen bonding | Highest |
1C4 Chair | +2.5 to +4.0 | Alternative hydrogen bonding | Moderate |
Boat forms | +8.0 to +12.0 | Steric strain, disrupted H-bonds | Low |
Skew-boat | +6.0 to +10.0 | Intermediate strain | Low |
The anomeric effect in D-allose manifests as a preference for axial orientation of electronegative substituents at the anomeric carbon, contrary to typical steric expectations [11]. This stereoelectronic effect arises from favorable orbital interactions between the endocyclic oxygen lone pairs and the sigma-antibonding orbital of the anomeric carbon-substituent bond [38]. The magnitude of the anomeric effect in D-allose influences the equilibrium distribution between alpha and beta anomers, with the effect favoring the alpha anomer despite its potentially greater steric crowding [11].
Mutarotation in D-allose occurs through the interconversion of anomeric forms via the acyclic aldehyde intermediate [8]. This process involves ring opening through cleavage of the hemiacetal bond, followed by rotation about the carbon-carbon bond and subsequent ring closure with opposite stereochemistry at the anomeric center [12]. The rate of mutarotation is influenced by temperature, with higher temperatures accelerating the interconversion process [8].
The mutarotation phenomenon demonstrates characteristic time-dependent changes in optical rotation as anomeric equilibrium is established [45]. D-allose exhibits specific rotation values that change from initial readings to final equilibrium values over periods of several hours [45]. The equilibrium position favors the beta anomer, with typical distributions showing approximately 65-70 percent beta-D-allopyranose and 30-35 percent alpha-D-allopyranose at ambient temperature [41].